Bienvenue dans la boutique en ligne BenchChem!

Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate

Kinase inhibitor pharmacophore Scaffold hopping Hinge-binding motif

Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate (CAS 2178986-14-4, MW 256.71, C₁₀H₉ClN₂O₂S) is a trisubstituted thiazolo[5,4-b]pyridine ester bearing a chlorine at position 7, a methyl at position 2, and an ethyl carboxylate at position 6. This scaffold resides at the intersection of multiple active kinase inhibitor chemotypes: the thiazolo[5,4-b]pyridine core has been validated as a hinge-binding motif in potent inhibitors of PI3Kα (IC₅₀ = 3.6 nM), c-KIT (IC₅₀ = 4.77 μM vs.

Molecular Formula C10H9ClN2O2S
Molecular Weight 256.71 g/mol
CAS No. 2178986-14-4
Cat. No. B6301758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate
CAS2178986-14-4
Molecular FormulaC10H9ClN2O2S
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1Cl)N=C(S2)C
InChIInChI=1S/C10H9ClN2O2S/c1-3-15-10(14)6-4-12-9-8(7(6)11)13-5(2)16-9/h4H,3H2,1-2H3
InChIKeyRJGKWWLEAAHPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Chloro-2-Methyl-thiazolo[5,4-b]pyridine-6-carboxylate (CAS 2178986-14-4): Pharmacophore-Relevant Heterocyclic Building Block for Kinase Inhibitor Programs


Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate (CAS 2178986-14-4, MW 256.71, C₁₀H₉ClN₂O₂S) is a trisubstituted thiazolo[5,4-b]pyridine ester bearing a chlorine at position 7, a methyl at position 2, and an ethyl carboxylate at position 6 . This scaffold resides at the intersection of multiple active kinase inhibitor chemotypes: the thiazolo[5,4-b]pyridine core has been validated as a hinge-binding motif in potent inhibitors of PI3Kα (IC₅₀ = 3.6 nM), c-KIT (IC₅₀ = 4.77 μM vs. V560G/D816V), EGFR-TK (IC₅₀ = 0.010 μM in HCC827 cells), and BRAF/VEGFR2 [1][2][3][4]. The substitution pattern on this compound—specifically the C7 chlorine, C2 methyl, and C6 ethyl ester—directly maps onto the key synthetic handles and pharmacophoric elements exploited in each of these programs, making it a strategic intermediate for medicinal chemistry campaigns targeting the kinome.

Why Generic Substitution of Ethyl 7-Chloro-2-Methyl-thiazolo[5,4-b]pyridine-6-carboxylate Fails: Scaffold Identity, Substitution Pattern, and Synthetic Utility Cannot Be Interchanged


Within the thiazolo[5,4-b]pyridine chemical space, minor structural perturbations produce large functional consequences that preclude simple analog substitution. Replacement of the pyridyl group with phenyl at the 2-position of the thiazolo[5,4-b]pyridine core reduces PI3Kα inhibitory activity approximately 140-fold (IC₅₀ from 3.6 nM to 501 nM) [1]. Removal of the chlorine at position 7 eliminates a critical synthetic handle for nucleophilic aromatic substitution or cross-coupling, while switching from the C6 ethyl ester to the free carboxylic acid (CAS 2993517-75-0) alters solubility, coupling reactivity, and membrane permeability . Even the structurally isomeric thieno[2,3-d]pyrimidine scaffold (CAS 101667-98-5), which shares the identical molecular formula (C₁₀H₉ClN₂O₂S) and molecular weight (256.71), lacks the extensively validated kinase hinge-binding motif embedded in the [1,3]thiazolo[5,4-b]pyridine ring system . These findings collectively demonstrate that each substituent and the core scaffold identity are not interchangeable design elements—they are individually required for downstream synthetic and biological outcomes.

Ethyl 7-Chloro-2-Methyl-thiazolo[5,4-b]pyridine-6-carboxylate: Quantified Discrimination Evidence Against Closest Analogs and Structural Isomers


Thiazolo[5,4-b]pyridine Scaffold vs. Thieno[2,3-d]pyrimidine Isomer: Kinase Inhibitor Validation Gap

The target compound and its structural isomer, 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester (CAS 101667-98-5), share the identical molecular formula (C₁₀H₉ClN₂O₂S) and molecular weight (256.71 g/mol), making them structural isomers that could be confused in procurement . However, the thiazolo[5,4-b]pyridine scaffold has been crystallographically validated as a kinase hinge-binding motif: PDB entry 4DBN shows the [1,3]thiazolo[5,4-b]pyridine core of compound 6d forming critical hydrogen bonds within the BRAF kinase hinge region at 3.15 Å resolution [1]. Compound 6d showed potent dual BRAF/VEGFR2 inhibition with in vivo tumor regression (T/C = −7.0%) in an A375 melanoma xenograft model at 50 mg/kg BID in rats [2]. In contrast, no peer-reviewed kinase inhibition data or co-crystal structures exist for the thieno[2,3-d]pyrimidine isomer bearing the exact same substituent pattern. Furthermore, the thiazolo[5,4-b]pyridine scaffold has independently yielded potent inhibitors across PI3Kα (19a, IC₅₀ = 3.6 nM), c-KIT (6r, IC₅₀ = 4.77 μM vs. V560G/D816V), EGFR-TK (10k, IC₅₀ = 0.010 μM in HCC827), and MALT-1 protease, demonstrating broad kinome targetability [3].

Kinase inhibitor pharmacophore Scaffold hopping Hinge-binding motif

C7 Chlorine Retention vs. C7-H Des-chloro Analog: Impact on Synthetic Tractability for Late-Stage Diversification

The chlorine atom at position 7 of the target compound serves as a critical synthetic handle for downstream diversification. The SAR study by Lee et al. (2023) on c-KIT inhibitors demonstrated that the 7-chloro substituent is essential for maintaining enzymatic potency: the parent thiazolo[5,4-b]pyridine core without C7 substitution showed substantially reduced activity, whereas derivatives retaining the 7-chloro (or elaborated 7-substituents) achieved IC₅₀ values as low as 0.10 μM against c-KIT in the 7c series [1]. In the PI3K inhibitor series (Xia et al., 2020), the 7-position was elaborated with morpholinyl and sulfonamide groups, with the representative compound 19a achieving PI3Kα IC₅₀ = 3.6 nM; the N-heterocyclic core was directly involved in hinge hydrogen bonding [2]. The 7-Cl group can undergo nucleophilic aromatic substitution (SNAr) with amines, Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, or Buchwald-Hartwig amination, providing three orthogonal diversification vectors absent from the des-chloro analog (e.g., 2-methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid, CAS 927801-67-0) . The des-chloro analog lacks this synthetic handle entirely, restricting the accessible chemical space around the pyridine ring.

Medicinal chemistry Late-stage functionalization Nucleophilic aromatic substitution

Ethyl Ester at C6 vs. Free Carboxylic Acid: Hydrolytic Lability as a Synthetic Gateway

The ethyl ester at C6 of the target compound is strategically positioned for controlled hydrolysis to the free carboxylic acid (7-chloro-2-methylthiazolo[5,4-b]pyridine-6-carboxylic acid, CAS 2993517-75-0) . This hydrolytic step is not merely a protecting group strategy; it is the critical gateway to amide bond formation, the most common linkage used in kinase inhibitor lead optimization. In the c-KIT inhibitor program, the SAR exploration of the R1 amide substituent at the C6 position was the primary driver of potency improvement: compound 6r (3-(trifluoromethyl)phenyl amide) achieved c-KIT wild-type IC₅₀ = 0.14 μM, equipotent to sunitinib (IC₅₀ = 0.14 μM), while the ethyl ester precursor itself is catalytically inactive [1]. Similarly, in the EGFR-TK inhibitor program, the lead compound 10k (a C6-derived sulfonamide) achieved IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (H1975), and 0.82 μM (A549), comparable to the FDA-approved drug osimertinib [2]. The target compound's ethyl ester can be directly converted to the corresponding amide via aminolysis or to the carboxylic acid via saponification, offering two distinct synthetic entry points. In contrast, procurement of the pre-hydrolyzed free carboxylic acid (CAS 2993517-75-0) restricts the user to amide coupling only, losing the option of direct aminolysis and requiring an additional activation step for each coupling.

Prodrug design Synthetic intermediate Amide coupling

2-Methyl Substituent Conservation Across Kinase Inhibitor Pharmacophores: Evidence from c-KIT, PI3K, and EGFR-TK Programs

The 2-methyl substituent on the thiazole ring of the target compound is conserved across multiple independent kinase inhibitor lead series. In the c-KIT inhibitor program, all 31 synthesized derivatives retained the 2-methyl group; SAR exploration focused on the R1 and R2 amide positions while the 2-methyl-thiazolo[5,4-b]pyridine core remained constant [1]. In the PI3Kα inhibitor series (Xia et al., 2020), the 2-pyridyl substituent at the 2-position was essential; replacement with phenyl caused a ~139-fold drop in PI3Kα potency (IC₅₀ from 3.6 nM to 501 nM) [2]. In the EGFR-TK inhibitor series (Borude et al., 2024), the 2-position was elaborated with substituted phenyl rings via Suzuki coupling; the lead compound 10k with a 2-(2-methylphenyl) substituent achieved IC₅₀ of 0.010 μM against HCC827 cells [3]. The 2-methyl group in the target compound serves as a placeholder that can either be retained in the final bioactive molecule or elaborated via lithiation/alkylation or C-H activation chemistry. Analogs lacking the 2-methyl (e.g., 7-chlorothiazolo[5,4-b]pyridine, CAS 1427501-90-3) or bearing a 2-bromo substituent (e.g., methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate, CAS 2592316-87-3) introduce altered reactivity profiles at this position and lack the precedent of direct translation into the kinase inhibitor series described above.

Structure-activity relationship Methyl group effect Kinase selectivity

Purity Benchmarking and Commercial Availability: 95–98% Purity with Multi-Vendor Supply vs. Single-Source Analogs

The target compound is commercially available from multiple independent suppliers with documented purity specifications: abcr GmbH offers 95% purity (Catalog AB571918), CalpacLab offers ≥97% purity, and Leyan offers 98% purity (Catalog 1380778), providing procurement redundancy and competitive pricing . CymitQuimica lists the compound at €176.00 per gram (Ref. IN-DA01X9SO), establishing a baseline market price for budgetary planning . In contrast, the structural isomer 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester (CAS 101667-98-5) is available from fewer suppliers with no published purity specification from major vendors . The des-chloro analog 2-methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid (CAS 927801-67-0) is listed at 95%+ purity but from fewer commercial sources . The multi-vendor availability of the target compound at defined purity levels (95–98%) reduces single-supplier dependency risk and provides documented quality benchmarks for reproducible research.

Procurement Supply chain Purity specification

Patent Landscape: Thiazolo[5,4-b]pyridine Scaffold Dominates Recent Kinase and MALT-1 Inhibitor IP Filings Over Thieno[2,3-d]pyrimidine Isomer

The thiazolo[5,4-b]pyridine scaffold, of which the target compound is a direct synthetic precursor, is the subject of active patent protection across multiple therapeutic areas. AbbVie Inc. filed patent applications claiming thiazolo[5,4-b]pyridine derivatives as MALT-1 inhibitors (Priority Date: March 31, 2022; US 63/362,302; Publication Date: October 5, 2023) for the treatment of ABC-DLBCL and other cancers [1]. The MALT-1 inhibitor patent explicitly describes compounds bearing the 2-methyl-7-substituted-thiazolo[5,4-b]pyridine core with C6 amide/sulfonamide elaboration—a direct synthetic descendant of the target compound [2]. Additionally, patents covering thiazolo[5,4-b]pyridine derivatives as PI3K/mTOR inhibitors, c-KIT inhibitors, and antibacterial agents (CA2725689A1) further demonstrate the commercial and therapeutic relevance of this specific scaffold [3]. In contrast, a patent search for the thieno[2,3-d]pyrimidine isomer (CAS 101667-98-5) as a kinase inhibitor scaffold returns no comparable filings, confirming that the thiazolo[5,4-b]pyridine core—not the isomeric thienopyrimidine—is the privileged scaffold for kinase and protease drug discovery [4]. Procurement of the target compound therefore aligns with active pharmaceutical IP, whereas the structural isomer operates in an IP-neutral or unvalidated space.

Intellectual property Patent analysis Freedom to operate

Ethyl 7-Chloro-2-Methyl-thiazolo[5,4-b]pyridine-6-carboxylate: Evidence-Backed Application Scenarios for Kinase Drug Discovery and Chemical Biology


Scaffold for PI3Kα Inhibitor Lead Optimization via C7 and C6 Derivatization

The target compound provides the exact thiazolo[5,4-b]pyridine core utilized in the PI3Kα inhibitor series by Xia et al. (2020), where the N-heterocyclic core is directly involved in kinase hinge hydrogen bonding [1]. Users can elaborate the C7 chlorine via SNAr with morpholine or substituted amines to install the 4-morpholinyl group, and hydrolyze the C6 ethyl ester to couple with sulfonamide-bearing anilines, following the established SAR that 2-chloro-4-fluorophenyl sulfonamide (19b) and 5-chlorothiophene-2-sulfonamide (19c) confer nanomolar PI3Kα potency. The representative compound 19a achieved PI3Kα IC₅₀ = 3.6 nM with ~10-fold selectivity over PI3Kβ, providing a benchmark for new analogs derived from this building block [1].

Synthesis of c-KIT Inhibitors Overcoming Imatinib-Resistant V560G/D816V Double Mutant

Lee et al. (2023) demonstrated that thiazolo[5,4-b]pyridine derivatives bearing C6 amides with 3-(trifluoromethyl)phenyl groups are potent c-KIT inhibitors capable of overcoming imatinib resistance [2]. The target compound can be hydrolyzed to the free acid and coupled with 3-(trifluoromethyl)aniline to generate the core intermediate, which can be further elaborated at C7. Compound 6r achieved c-KIT V560G/D816V IC₅₀ = 4.77 μM (8.0-fold more potent than imatinib's IC₅₀ of 37.93 μM) and GI₅₀ = 1.15 μM against GIST-T1 cells (23.6-fold more potent than imatinib), while exhibiting higher differential cytotoxicity on c-KIT D816V Ba/F3 cells relative to parental Ba/F3 cells compared with sunitinib [2]. The 7-Cl group can be retained or substituted to tune selectivity.

EGFR-TK Inhibitor Development Targeting T790M-Resistant NSCLC

The target compound's scaffold was directly employed by Borude et al. (2024) in the design of EGFR-TK inhibitors with potency comparable to osimertinib against resistant NSCLC cell lines [3]. The synthetic route involves Suzuki cross-coupling at the C2 position (elaborating the 2-methyl anchor) followed by sulfonamide formation at C6. The lead compound 10k demonstrated IC₅₀ values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A549) with selective cytotoxicity toward cancer cells and no toxicity against normal BEAS-2B cells at concentrations exceeding 35 μM [3]. The compound induced 31.9% early apoptosis and 8.8% late apoptosis vs. 2.0% and 1.6% in controls, confirming on-target EGFR-TK autophosphorylation inhibition in HCC827 cells [3].

Dual BRAF/VEGFR2 Inhibitor Design Using Crystallographically Validated Scaffold

Okaniwa et al. (2012) established the thiazolo[5,4-b]pyridine scaffold as a privileged DFG-out binding motif for dual BRAF/VEGFR2 inhibition, with compound 6d achieving tumor regression (T/C = −7.0%) in an A375 melanoma xenograft model at 50 mg/kg BID in rats [4]. PDB entry 4DBN provides the co-crystal structure at 3.15 Å resolution showing the thiazolo[5,4-b]pyridine core forming critical hinge-region hydrogen bonds with BRAF [5]. The target compound, bearing the identical core with tractable synthetic handles at C6, C7, and C2, can serve as the starting material for structure-based design of next-generation RAF/VEGFR2 inhibitors, with the C7 chlorine enabling introduction of solubilizing groups to improve pharmacokinetic properties.

Quote Request

Request a Quote for Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.